molecular formula C21H15N3O2S B2580485 Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone CAS No. 339108-09-7

Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone

Cat. No. B2580485
CAS RN: 339108-09-7
M. Wt: 373.43
InChI Key: ARCDMDHZEVAFEZ-UHFFFAOYSA-N
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Description

Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone, also known as PPS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. PPS is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. In

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that sulfone derivatives, including those similar in structure to Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone, exhibit significant antimicrobial properties. For instance, novel pyrazolopyrimidine ring systems containing phenylsulfonyl moiety have shown activity exceeding that of reference drugs against various bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Alsaedi et al., 2019).

Chemical Synthesis

The compound has been involved in the synthesis of new chemical entities. For example, cis-5-Phenyl prolinates with electrophilic substituents, synthesized through reactions involving similar sulfone compounds, have been identified as irreversible inhibitors of Staphylococcus aureus sortase SrtA, indicating their potential as antibacterials and antivirulence agents (Kudryavtsev et al., 2009). Furthermore, the reactivity of pyridyl phenyl sulfoxides in ligand exchange reactions showcases the compound's utility in creating complex bipyridyl derivatives, contributing to advancements in organic synthesis (Shibutani et al., 1991).

Material Science

In the field of material science, derivatives similar to Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone have been used to develop new materials with desirable properties. Sulfonated polyimides containing pyridine groups, for instance, have been synthesized for use as proton exchange membrane materials, exhibiting high thermal stability, mechanical properties, and proton conductivity (Lei et al., 2011). These materials are pivotal for fuel cell technology, underscoring the compound's relevance in creating high-performance polymeric materials.

properties

IUPAC Name

5-(benzenesulfonyl)-4-phenyl-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-27(26,18-11-5-2-6-12-18)19-15-23-21(17-10-7-13-22-14-17)24-20(19)16-8-3-1-4-9-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCDMDHZEVAFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone

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